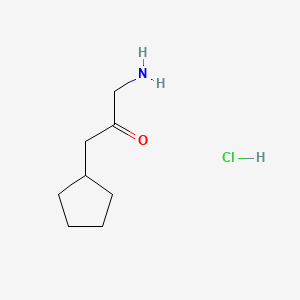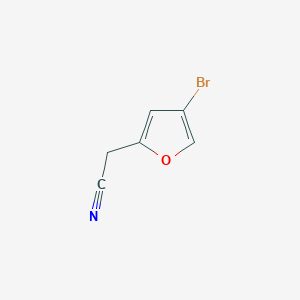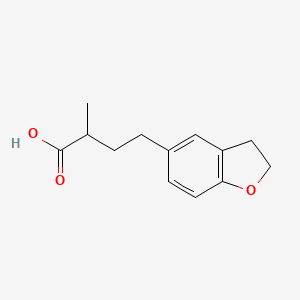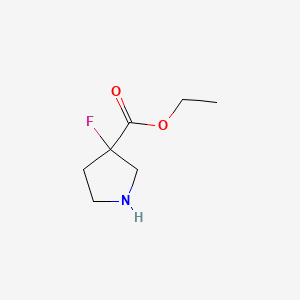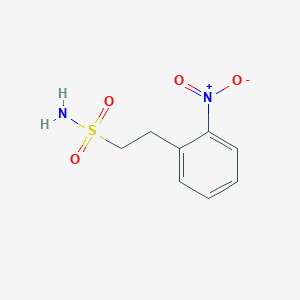
2-(2-Nitrophenyl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrophenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethane sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)ethane-1-sulfonamide typically involves the reaction of 2-nitrobenzyl chloride with sodium sulfonamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonamide anion attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitrophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The ethane moiety can be oxidized to form corresponding sulfonic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: 2-(2-Aminophenyl)ethane-1-sulfonamide.
Substitution: Various substituted sulfonamides.
Oxidation: 2-(2-Nitrophenyl)ethane-1-sulfonic acid.
Scientific Research Applications
2-(2-Nitrophenyl)ethane-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The sulfonamide moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(4-Nitrophenyl)ethane-1-sulfonamide
- 2-(2-Nitrophenyl)ethane-1-sulfonic acid
- 2-(2-Aminophenyl)ethane-1-sulfonamide
Comparison: 2-(2-Nitrophenyl)ethane-1-sulfonamide is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to 2-(4-Nitrophenyl)ethane-1-sulfonamide, the ortho position of the nitro group in this compound can lead to different steric and electronic effects, affecting its interactions with other molecules.
Properties
Molecular Formula |
C8H10N2O4S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-(2-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c9-15(13,14)6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2,(H2,9,13,14) |
InChI Key |
DGGXQDQGRKJEFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)

